

# Inonotusol F: A Comprehensive Spectroscopic and Methodological Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inonotusol F*

Cat. No.: B15595309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to **Inonotusol F**, a lanostane-type triterpene isolated from the medicinal mushroom *Inonotus obliquus*. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

## Spectroscopic Data

The structural elucidation of **Inonotusol F** was achieved through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The data consistently support the structure of **Inonotusol F** as  $(17\alpha,21\alpha,23\alpha)$ -24-methyl- $3\beta$ -hydroxy- $5\alpha$ -lanosta-8,24-diene-21,23-lactone[1].

## Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For **Inonotusol F**, HR-ESIMS data provides the basis for its molecular formula.

| Parameter         | Value                                          |
|-------------------|------------------------------------------------|
| Molecular Formula | C <sub>31</sub> H <sub>48</sub> O <sub>3</sub> |
| Ion               | [M+Na] <sup>+</sup>                            |
| Calculated m/z    | 503.3496                                       |
| Found m/z         | 503.3495                                       |

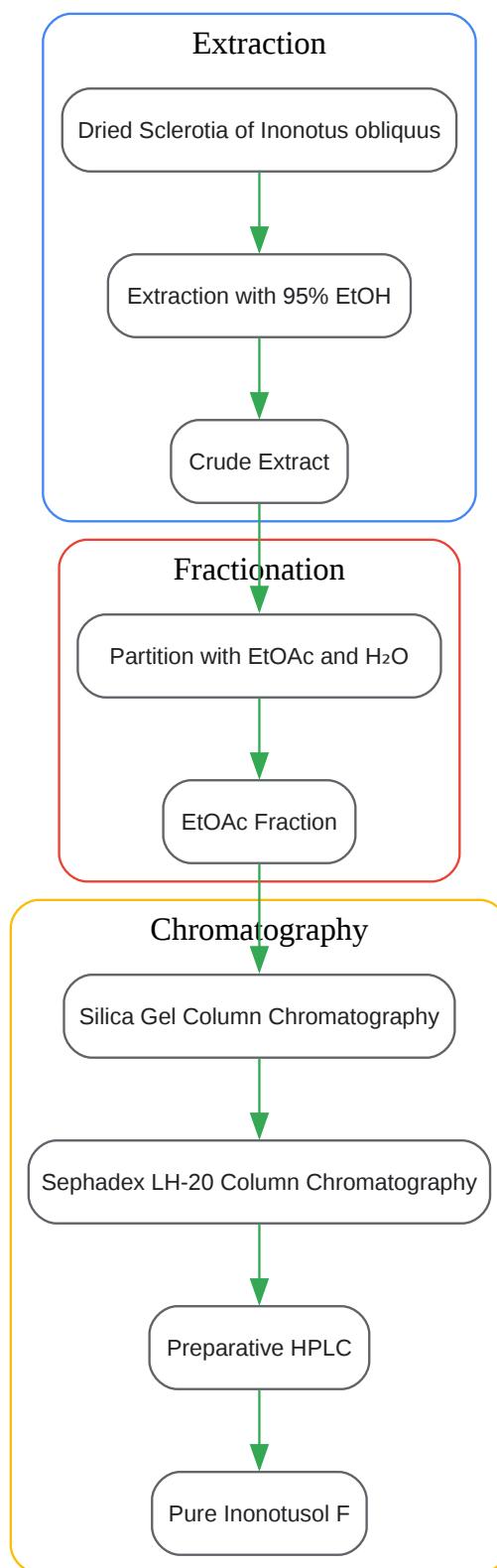
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Inonotusol F**, recorded in CDCl<sub>3</sub>, are presented below. Assignments are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Inonotusol F** (CDCl<sub>3</sub>)

| Position      | $\delta$ H (ppm)                             | Multiplicity | J (Hz) |
|---------------|----------------------------------------------|--------------|--------|
| 3             | 3.23                                         | m            |        |
| 21            | 4.65                                         | d            | 9.0    |
| 23            | 4.88                                         | d            | 9.0    |
| 31            | 1.94                                         | s            |        |
| Other signals | Not explicitly detailed<br>in search results |              |        |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Inonotusol F** (CDCl<sub>3</sub>)

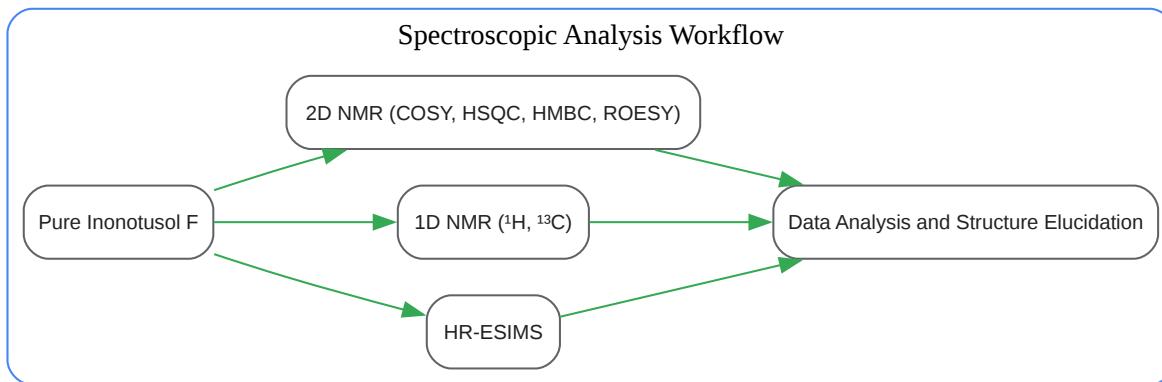

| Position | $\delta$ C (ppm) | Position | $\delta$ C (ppm) |
|----------|------------------|----------|------------------|
| 1        | 35.5             | 17       | 51.5             |
| 2        | 27.9             | 18       | 16.0             |
| 3        | 79.0             | 19       | 18.9             |
| 4        | 38.9             | 20       | 36.3             |
| 5        | 50.6             | 21       | 82.3             |
| 6        | 19.1             | 22       | 34.9             |
| 7        | 26.5             | 23       | 78.9             |
| 8        | 130.6            | 24       | 122.1            |
| 9        | 134.4            | 25       | 149.0            |
| 10       | 37.1             | 26       | 21.0             |
| 11       | 21.0             | 27       | 25.4             |
| 12       | 26.8             | 28       | 28.1             |
| 13       | 44.2             | 29       | 15.5             |
| 14       | 49.8             | 30       | 24.4             |
| 15       | 31.0             | 31       | 20.5             |
| 16       | 28.3             |          |                  |

## Experimental Protocols

The isolation and structural characterization of **Inonotusol F** involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

### Isolation of Inonotusol F

A generalized workflow for the isolation of triterpenoids from *Inonotus obliquus* is depicted in the following diagram. This process typically involves extraction with organic solvents, followed by repeated chromatographic separations to yield pure compounds.



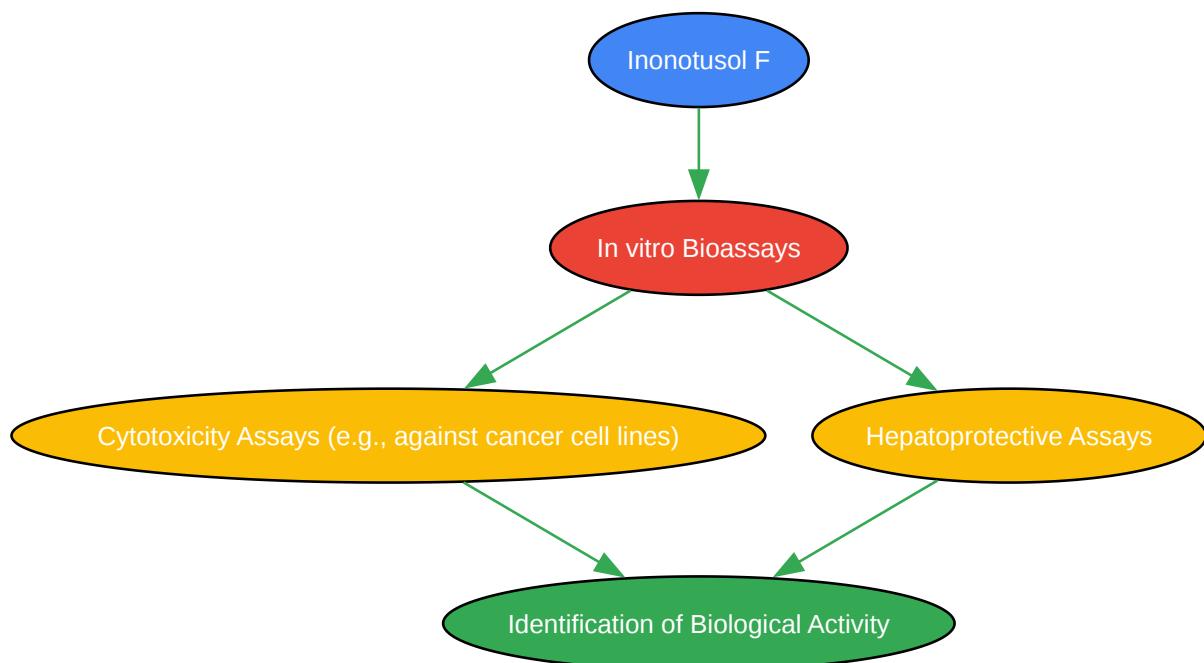

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **Inonotusol F**.

## Spectroscopic Analysis

The structural elucidation of the isolated compound is performed using a combination of mass spectrometry and NMR spectroscopy.




[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Inonotusol F**.

## Signaling Pathways and Biological Activity

While the search results did not provide specific signaling pathways directly modulated by **Inonotusol F**, compounds isolated from *Inonotus obliquus* are known to possess a range of biological activities, including antitumor and hepatoprotective effects. The cytotoxic effects of related compounds are often investigated against various cancer cell lines.

The following diagram illustrates a general logical relationship in the preliminary bioactivity screening of natural products like **Inonotusol F**.



[Click to download full resolution via product page](#)

Caption: Logical flow for preliminary bioactivity screening.

Further research is required to elucidate the specific molecular targets and signaling pathways through which **Inonotusol F** exerts its biological effects.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Inonotusol F: A Comprehensive Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15595309#inonotusol-f-spectroscopic-data-nmr-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)